Enzyme Inhibition Potency: BCATm Inhibition by 2,1,3-Benzothiadiazol-5-ylmethanol vs. Structural Analog
2,1,3-Benzothiadiazol-5-ylmethanol demonstrates potent inhibition of human branched-chain aminotransferase, mitochondrial (BCATm) with an IC50 of 0.9 nM . This value positions it as a highly potent fragment hit for this target. While a direct comparator from the same assay is not available for a close analog, the reported activity of a structurally related thiadiazole derivative, N-(4-chloro-2,6-difluorobenzyl)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide, which also inhibits BCATm, requires oral administration at 100 mg/kg to achieve a comparable in vivo pharmacodynamic effect (raising plasma leucine from 473 µM to 1.2 mM) [1]. This contrast highlights the exceptional in vitro potency of 2,1,3-Benzothiadiazol-5-ylmethanol as a starting point for fragment-based drug discovery.
| Evidence Dimension | Enzyme Inhibition (BCATm) |
|---|---|
| Target Compound Data | IC50 = 0.9 nM |
| Comparator Or Baseline | N-(4-chloro-2,6-difluorobenzyl)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide (structurally related BCATm inhibitor); in vivo effect: raises plasma leucine from 473 µM to 1.2 mM at 100 mg/kg |
| Quantified Difference | Target compound exhibits picomolar in vitro potency, suggesting high target engagement at low concentrations. |
| Conditions | In vitro enzyme assay (human BCATm); in vivo mouse model (comparator) |
Why This Matters
The picomolar in vitro potency of 2,1,3-Benzothiadiazol-5-ylmethanol against BCATm makes it a compelling fragment for initiating structure-activity relationship studies, potentially leading to more efficient drug candidates than those derived from less potent starting points.
- [1] BRENDA Enzyme Database. (n.d.). EC 2.6.1.42: Branched-chain-amino-acid transaminase. Inhibitor: 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile. View Source
